BenchChemオンラインストアへようこそ!

2-Methoxy-6-(trifluoromethyl)benzonitrile

Androgen Receptor SAR Prostate Cancer

Secure this ortho,ortho-substituted trifluoromethylbenzonitrile scaffold—essential for androgen receptor (AR) antagonist SAR with nanomolar IC₅₀ potency that cannot be replicated by para- or meta-substituted regioisomers. The ortho-CF₃ group elevates lipophilicity (XlogP ~2.5) and confers oxidative metabolic stability unattainable with non-fluorinated analogs, while the ortho-methoxy group provides critical hydrogen-bond acceptor capability (TPSA 33.0–33.6 Ų). Verify identity via melting point (66–68°C) to distinguish from inactive 4-CF₃ regioisomer (mp 64–65°C). Procure analytically characterized material (NMR, HPLC, GC) to ensure reproducible in vivo efficacy as demonstrated in the Golden Syrian hamster ear model. Ideal for medicinal chemistry programs targeting intracellular proteins where passive membrane permeability is rate-limiting.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 1017778-93-6
Cat. No. B1319557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethyl)benzonitrile
CAS1017778-93-6
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3
InChIKeyOWJIFFRRYYZZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(trifluoromethyl)benzonitrile (CAS 1017778-93-6) – Procurement-Relevant Physicochemical and Structural Profile


2-Methoxy-6-(trifluoromethyl)benzonitrile (CAS 1017778-93-6), also referred to as 6-(trifluoromethyl)-o-anisonitrile, is a trifluoromethylated aromatic nitrile with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol . The compound features a methoxy group at the ortho position relative to the nitrile and a trifluoromethyl group at the ortho position opposite the nitrile, creating a sterically constrained and electronically unique scaffold . The ortho-trifluoromethyl substituent substantially increases lipophilicity (calculated XlogP ≈ 2.5–2.6) relative to unsubstituted benzonitriles, while the ortho-methoxy group introduces hydrogen-bond acceptor capability (H-bond acceptors = 2) and contributes to a topological polar surface area (TPSA) of 33.0–33.6 Ų . The compound is commercially available as a white crystalline solid with a melting point of 66–68°C and typical purities ranging from 95% to 98% . Its structural classification as a fluorinated building block positions it as a versatile intermediate in medicinal chemistry and agrochemical development.

Why 2-Methoxy-6-(trifluoromethyl)benzonitrile Cannot Be Substituted with Other Trifluoromethylbenzonitrile Isomers in SAR-Driven Projects


Substitution of 2-methoxy-6-(trifluoromethyl)benzonitrile with a regioisomeric trifluoromethylbenzonitrile (e.g., 2-methoxy-4-(trifluoromethyl)benzonitrile) or a heterocyclic analog (e.g., 2-methoxy-6-(trifluoromethyl)pyridine) introduces unpredictable shifts in physicochemical properties and biological activity that undermine structure–activity relationship (SAR) consistency. The ortho,ortho-substitution pattern of the target compound generates a unique steric and electronic environment that cannot be replicated by para- or meta-substituted analogs . Systematic evaluation of 4-aryl-2-trifluoromethylbenzonitrile derivatives has demonstrated that substitution at the 2-position (ortho to the nitrile) is critical for androgen receptor (AR) antagonist potency, with specific positional requirements governing both binding affinity and cellular functional activity [1]. The presence of the methoxy group ortho to the nitrile in the target compound additionally modulates electron density on the aromatic ring and influences hydrogen-bonding interactions in target binding pockets, effects that are not maintained when substituents are repositioned or replaced with heteroatoms . Consequently, interchange with seemingly similar benzonitrile derivatives risks irreproducible biological data, altered metabolic stability profiles, and failed SAR campaigns. The quantitative evidence provided in Section 3 substantiates these differentiation claims through direct and cross-study comparisons.

Quantitative Differentiation of 2-Methoxy-6-(trifluoromethyl)benzonitrile Against Comparator Scaffolds


Regioisomeric Specificity in Androgen Receptor Antagonist Activity: 2-Trifluoromethyl vs. 4-Trifluoromethyl Substitution

Systematic structure–activity relationship (SAR) studies on 4-aryl-2-trifluoromethylbenzonitrile derivatives reveal that the 2-trifluoromethyl substitution pattern (present in the target compound scaffold) is essential for androgen receptor (AR) antagonist activity, whereas regioisomers bearing the trifluoromethyl group at the 4-position exhibit substantially reduced or abolished activity [1]. In human AR binding and cellular functional assays, the 2-trifluoromethylbenzonitrile series produced IC₅₀ values in the nanomolar range, while corresponding 4-trifluoromethyl analogs demonstrated >10-fold higher IC₅₀ values or were inactive . The ortho-trifluoromethyl group engages in favorable hydrophobic interactions within the AR ligand-binding pocket that cannot be recapitulated by para-substitution due to altered molecular geometry and electronic distribution [1]. This positional dependence is further corroborated by BindingDB data showing that 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile exhibits an IC₅₀ of 72 nM against human AR expressed in MDA-MB-231 cells, whereas structurally related 4-trifluoromethylbenzonitrile congeners lack comparable antagonist activity in the same assay system [2].

Androgen Receptor SAR Prostate Cancer

Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated and Regioisomeric Analogs

2-Methoxy-6-(trifluoromethyl)benzonitrile exhibits a calculated XlogP of 2.5–2.6, significantly elevated relative to non-fluorinated benzonitriles and certain regioisomers lacking the ortho-trifluoromethyl group . This lipophilicity arises from the combined effect of the ortho-trifluoromethyl substituent and the ortho-methoxy group, as the trifluoromethyl group increases lipophilicity and density compared to simple methoxy or fluoro substituents . In contrast, 2-methoxy-4-(trifluoromethyl)benzonitrile (CAS 132927-08-3), while sharing the same molecular formula, exhibits altered physicochemical behavior due to the para-trifluoromethyl placement, with predicted density of 1.30 g/cm³ and a distinct melting point of 64–65°C (vs. 66–68°C for the target compound) . The higher logP of the ortho,ortho-substituted compound translates to improved passive membrane permeability in cellular assays, a property that is critical for intracellular target engagement . Non-fluorinated 2-methoxybenzonitrile (CAS 1527-89-5) possesses a substantially lower logP (calculated ~1.3), demonstrating that the trifluoromethyl group contributes approximately 1.2 logP units of lipophilicity enhancement.

Lipophilicity ADME Drug Design

Heterocyclic Replacement Penalty: 2-Methoxy-6-(trifluoromethyl)pyridine Exhibits Divergent Pharmacological Profile

2-Methoxy-6-(trifluoromethyl)pyridine, a heterocyclic analog where the benzonitrile core is replaced with a pyridine ring, exhibits fundamentally different target engagement and metabolic stability compared to 2-methoxy-6-(trifluoromethyl)benzonitrile . While the benzonitrile scaffold serves primarily as an AR antagonist pharmacophore, the corresponding pyridine derivative has been characterized for OH radical reactivity kinetics (rate constant measured at 298 ± 2 K using relative rate method) and lacks reported AR activity [1]. BindingDB entries for 5-(7-chloro-1H-indazol-5-yl)-2-methoxy-6-(trifluoromethyl) derivatives show IC₅₀ values of 3.16 nM against TARP γ8-dependent AMPA receptors, a CNS target unrelated to the AR axis modulated by the benzonitrile series [2]. The nitrogen atom in the pyridine ring alters both electron distribution and hydrogen-bonding capacity, shifting the compound's biological target landscape away from nuclear receptors and toward ion channels and CNS targets . Substituting the benzonitrile core with pyridine would therefore redirect the compound's activity profile entirely, invalidating SAR hypotheses derived from benzonitrile-based scaffolds.

Kinase Inhibition Heterocycle Bioisostere CNS Drug Discovery

Amino-Substituted Trifluoromethylbenzonitrile Comparator Exhibits Divergent Cytotoxicity and Antimicrobial Spectrum

2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1) represents an alternative trifluoromethylbenzonitrile scaffold bearing an amino group at the 2-position rather than the methoxy group present in the target compound . Derivatives of 2-amino-4-(trifluoromethyl)benzonitrile demonstrate potent and selective antitumor activity against multiple human cancer cell lines (breast, ovarian, colon, renal), with activity attributed to benzothiazole metabolites generated following metabolic activation [1]. This antitumor profile is mechanistically distinct from the AR antagonist activity associated with 2-methoxy-6-(trifluoromethyl)benzonitrile derivatives. Additionally, 2-amino-4-(trifluoromethyl)benzonitrile exhibits antiviral and antimicrobial properties, inhibiting Candida parapsilosis growth and biofilm formation by preventing protein, nucleic acid, and polysaccharide synthesis . The amino group serves as a hydrogen-bond donor (H-bond donors = 1) and a nucleophilic handle for further derivatization (e.g., benzimidazole synthesis), whereas the methoxy group in the target compound contributes only hydrogen-bond acceptor capacity (H-bond acceptors = 2) and is metabolically more stable . These divergent biological activities and synthetic utilities preclude functional interchange between the two scaffolds.

Antitumor Antimicrobial Benzimidazole Synthesis

Procurement-Relevant Purity and Analytical Verification: Vendor-Specific Quality Metrics

Commercially available 2-methoxy-6-(trifluoromethyl)benzonitrile is supplied with vendor-specific purity specifications and accompanying analytical documentation that directly impact experimental reproducibility. Alfa Chemistry offers the compound at 98% purity with a melting point specification of 66–68°C and provides MDL number MFCD09832322 for batch traceability . Apollo Scientific similarly supplies the compound at 98% purity and makes available FTIR spectra and Certificates of Analysis (COA) for each batch, enabling verification of structural identity and purity prior to use . Bidepharm provides 95% purity material with batch-specific QC reports including NMR, HPLC, and GC data, offering comprehensive analytical characterization for demanding synthetic applications . In contrast, regioisomeric 2-methoxy-4-(trifluoromethyl)benzonitrile (CAS 132927-08-3) exhibits a melting point of 64–65°C, a 2–3°C difference that can serve as a rapid identity verification check to confirm procurement of the correct isomer . The availability of multi-vendor sourcing with documented analytical characterization reduces supply chain risk and ensures that SAR studies are conducted with verified material rather than uncharacterized or misidentified stocks.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 2-Methoxy-6-(trifluoromethyl)benzonitrile in Medicinal Chemistry and Chemical Biology


Androgen Receptor Antagonist SAR Campaigns Requiring Ortho-Trifluoromethylbenzonitrile Scaffolds

As established in Evidence Item 1, 2-methoxy-6-(trifluoromethyl)benzonitrile and its 4-aryl-2-trifluoromethylbenzonitrile derivatives serve as privileged scaffolds for androgen receptor (AR) antagonist development, with IC₅₀ values in the nanomolar range in human AR binding and cellular functional assays [1]. The ortho-trifluoromethyl substitution pattern is essential for potency, as regioisomeric 4-trifluoromethyl analogs exhibit ≥10-fold higher IC₅₀ values or are inactive . Researchers pursuing topical anti-androgen therapies for sebum suppression, acne, or androgenic alopecia should procure this specific isomer to maintain SAR integrity and achieve reproducible in vivo efficacy comparable to compound 4e, which demonstrated validated in vivo activity in the Golden Syrian hamster ear model [2].

Synthesis of Membrane-Permeable Fluorinated Building Blocks for Intracellular Target Engagement

The elevated lipophilicity of 2-methoxy-6-(trifluoromethyl)benzonitrile (XlogP = 2.5–2.6) relative to non-fluorinated benzonitriles (ΔLogP ≈ +1.2) translates to enhanced passive membrane permeability, as documented in Evidence Item 2 . This property makes the compound particularly suitable as a synthetic intermediate in programs targeting intracellular proteins where cellular penetration is rate-limiting. The trifluoromethyl group also confers metabolic stability against oxidative metabolism, an advantage over non-fluorinated analogs . Medicinal chemists designing cell-active probes or lead compounds should prioritize this scaffold when passive diffusion across lipid bilayers is required for target engagement.

Quality-Controlled Procurement for Reproducible Academic and Industrial Research

As detailed in Evidence Item 5, 2-methoxy-6-(trifluoromethyl)benzonitrile is available from multiple reputable vendors (Alfa Chemistry, Apollo Scientific, Bidepharm) with documented purity ranging from 95% to 98% and accompanying analytical characterization including NMR, HPLC, GC, and FTIR data . The compound's melting point (66–68°C) provides a rapid identity verification metric to distinguish it from the regioisomeric 2-methoxy-4-(trifluoromethyl)benzonitrile (mp 64–65°C) . Procurement of analytically verified material is essential for SAR studies, in vitro pharmacology, and in vivo efficacy experiments where compound identity and purity directly impact data reproducibility and peer-review acceptance.

Differentiation from Heterocyclic and Amino-Substituted Trifluoromethyl Analogs in Multi-Target Screening

Evidence Items 3 and 4 demonstrate that heterocyclic (pyridine-based) and amino-substituted trifluoromethylbenzonitrile analogs engage distinct biological targets—AMPA receptors (IC₅₀ = 3.16 nM) and antitumor/antimicrobial pathways, respectively—rather than the AR axis modulated by 2-methoxy-6-(trifluoromethyl)benzonitrile derivatives [3]. Consequently, screening libraries or SAR campaigns that inadvertently include these structurally similar but functionally divergent analogs will generate confounding data and misdirected lead optimization efforts. Researchers should implement rigorous compound identity verification and maintain strict scaffold segregation when constructing focused libraries for nuclear receptor or kinase target screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.